Einecs 306-039-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 306-039-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation methods for Einecs 306-039-2 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, often incorporating advanced technologies such as automated control systems and real-time monitoring to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 306-039-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex molecules or final products used in various applications.
Wissenschaftliche Forschungsanwendungen
Einecs 306-039-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be part of drug development and testing processes. Industrially, it is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of Einecs 306-039-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in biochemical processes, which are harnessed for its various applications. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on biological systems.
Vergleich Mit ähnlichen Verbindungen
Einecs 306-039-2 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties and applications. Similar compounds may include those with analogous chemical structures or those used in similar industrial or research contexts. The comparison helps in understanding the specific advantages and limitations of this compound.
Conclusion
This compound is a versatile compound with significant applications in various fields Its preparation methods, chemical reactions, and mechanism of action are well-studied, making it a valuable substance in scientific research and industrial processes
Eigenschaften
CAS-Nummer |
95873-50-0 |
---|---|
Molekularformel |
C13H29NO4 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;4,5,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-7(9(2,3)4)5-6-8(10)11;6-3-1-5-2-4-7/h7H,5-6H2,1-4H3,(H,10,11);5-7H,1-4H2 |
InChI-Schlüssel |
JIYGKJCTEQXXKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)O)C(C)(C)C.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.